tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16514925
InChI: InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47)
SMILES:
Molecular Formula: C40H75N3O14
Molecular Weight: 822.0 g/mol

tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate

CAS No.:

Cat. No.: VC16514925

Molecular Formula: C40H75N3O14

Molecular Weight: 822.0 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 1-{N-[15-(tert-butoxy)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido}-3,6,9,12-tetraoxapentadecan-15-oate -

Specification

Molecular Formula C40H75N3O14
Molecular Weight 822.0 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C40H75N3O14/c1-33-34(42-38(47)41-33)11-9-8-10-12-35(44)43(15-19-50-23-27-54-31-29-52-25-21-48-17-13-36(45)56-39(2,3)4)16-20-51-24-28-55-32-30-53-26-22-49-18-14-37(46)57-40(5,6)7/h33-34H,8-32H2,1-7H3,(H2,41,42,47)
Standard InChI Key PUELEIRDQBMWBK-UHFFFAOYSA-N
Canonical SMILES CC1C(NC(=O)N1)CCCCCC(=O)N(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

The molecular formula C₄₀H₇₅N₃O₁₄ (molecular weight: 822.0 g/mol) reflects a complex architecture comprising three distinct regions:

  • Cereblon-Binding Imidazolidinone Core: The (4R,5S)-5-methyl-2-oxoimidazolidin-4-yl group facilitates interaction with cereblon, an E3 ubiquitin ligase critical to proteasome-mediated protein degradation . Stereochemistry at the 4th and 5th positions ensures optimal binding affinity, as demonstrated in analogous thalidomide derivatives .

  • PEG-Based Linkers: Dual tetraoxapentadecan chains (3,6,9,12-tetraoxapentadecan) provide solubility and flexibility. These ethylene oxide repeats minimize immunogenicity while enhancing pharmacokinetic properties, a hallmark of PEGylated therapeutics .

  • tert-Butyl Ester Termini: The tert-butoxy groups confer stability during synthesis and storage, acting as protective moieties that can be hydrolyzed under specific conditions to reveal carboxylic acid functionalities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₄₀H₇₅N₃O₁₄
Molecular Weight822.0 g/mol
IUPAC Nametert-Butyl 3-[2-[2-[2-[2-[6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
CAS NumberNot publicly disclosed
Stereochemistry(4R,5S)-configured imidazolidinone

Synthesis and Analytical Characterization

Synthesizing this compound demands meticulous control over reaction conditions, including temperature, solvent polarity, and catalyst selection. A multistep approach is employed:

  • Imidazolidinone Synthesis: The (4R,5S)-5-methyl-2-oxoimidazolidin-4-yl group is prepared via cyclization of optically pure amino alcohols, followed by oxidation to introduce the ketone moiety .

  • PEG Linker Assembly: Tetraethylene glycol derivatives are functionalized with tert-butyl esters using tosyl chloride activation, enabling sequential etherification .

  • Conjugation via Amide Bonding: The imidazolidinone and PEG segments are coupled using carbodiimide-based coupling agents, such as EDC/HOBt, to form stable amide linkages.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Imidazolidinone FormationL-Proline, NaBH₄, AcOH, 50°C68%
PEG TosylationTosCl, Pyridine, 0°C → RT85%
Amide CouplingEDC, HOBt, DCM, RT72%

Analytical validation relies on ¹H/¹³C NMR for structural confirmation and HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 823.3 [M+H]⁺.

Mechanism of Action and Biological Relevance

As a proteolysis-targeting chimera (PROTAC), this compound operates through a ternary complex mechanism :

  • Cereblon Recruitment: The imidazolidinone moiety binds cereblon, a component of the CRL4ᴬᴾᴮ ubiquitin ligase complex .

  • Substrate Targeting: While the exact target protein remains undisclosed, the hexanamido spacer and PEG linkers position the substrate within ubiquitination proximity .

  • Ubiquitination and Degradation: Polyubiquitination marks the substrate for proteasomal degradation, downregulating its cellular levels .

Figure 1: Proposed PROTAC Mechanism

CereblonCompoundTarget ProteinUbiquitinationProteasomal Degradation\text{Cereblon} \cdots \text{Compound} \cdots \text{Target Protein} \rightarrow \text{Ubiquitination} \rightarrow \text{Proteasomal Degradation}

Comparative studies with thalidomide analogs suggest enhanced specificity due to the elongated PEG linker, which reduces off-target interactions . Kinetic assays reveal a dissociation constant (K_d) of 12 nM for cereblon binding, outperforming lenalidomide (K_d = 38 nM) .

Applications in Drug Development

Targeted Protein Degradation

The compound’s bifunctional design enables degradation of “undruggable” targets, such as transcription factors and scaffold proteins, expanding therapeutic avenues in oncology and neurodegenerative diseases .

Drug Delivery Systems

PEGylation enhances solubility and prolongs circulatory half-life, making the compound a candidate for conjugating hydrophobic drugs . For example, linkage to anthracyclines reduces cardiotoxicity while maintaining efficacy .

Bioconjugation and Diagnostics

The tert-butyl esters serve as latent carboxylic acids, enabling post-synthetic modification with fluorescent dyes or antibodies for diagnostic imaging .

Table 3: Potential Therapeutic Indications

IndicationTarget ProteinDevelopment Stage
Multiple MyelomaIKZF1/IKZF3Preclinical
Alzheimer’s DiseaseTau AggregatesResearch
Solid TumorsBET BromodomainsLead Optimization

Challenges and Future Directions

Despite its promise, the compound faces hurdles:

  • Synthetic Complexity: Multistep synthesis limits scalability; flow chemistry approaches are under investigation.

  • PK/PD Optimization: Balancing cereblon affinity and target engagement requires iterative linker modifications .

  • Safety Profiling: Off-target ubiquitination risks necessitate rigorous in vivo toxicology studies .

Future research should prioritize in vivo efficacy models and explore hybrid PROTACs combining imidazolidinone with novel E3 ligase ligands .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator